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Compound of Interest

Compound Name: O-Benzyl-DL-serine

Cat. No.: B1265372 Get Quote

Spectroscopic Data of O-Benzyl-DL-serine: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for O-
Benzyl-DL-serine, a critical intermediate in peptide synthesis and drug development. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR spectra of O-Benzyl-DL-serine provide detailed information about its

proton and carbon framework.

¹H NMR Spectral Data
The ¹H NMR spectrum of O-Benzyl-DL-serine was recorded in Deuterium Oxide (D₂O). The

chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.50 - 7.35 multiplet 5H
Aromatic protons

(C₆H₅)

4.65 - 4.58 multiplet 2H Benzyl CH₂

3.97 - 3.85 multiplet 3H α-CH and β-CH₂

Note: The broad multiplets for the α-CH and β-CH₂ protons are due to their complex spin-spin

coupling.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The data

presented here is based on spectra recorded in D₂O.

Chemical Shift (ppm) Assignment

~175 Carbonyl Carbon (C=O)

137.5 Quaternary Aromatic Carbon (C-Ar)

129.5 Aromatic CH

129.0 Aromatic CH

128.5 Aromatic CH

73.0 Benzyl CH₂

70.0 β-CH₂

56.0 α-CH

Experimental Protocol for NMR Spectroscopy
Sample Preparation: A solution of O-Benzyl-DL-serine was prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of Deuterium Oxide (D₂O).
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Instrumentation: The ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-10 ppm

Acquisition Time: ~3 seconds

Relaxation Delay: 1 second

Number of Scans: 16-64

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024-4096

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of O-Benzyl-DL-serine shows characteristic absorption bands for its functional

groups. While a specific spectrum for the monomer is not readily available, the spectrum of

poly(O-benzyl-l-serine) provides valuable insights into the characteristic vibrational modes.
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Wavenumber (cm⁻¹) Intensity Assignment

~3300-3000 Broad
O-H and N-H stretching (from

carboxylic acid and amine)

~3100-3000 Medium Aromatic C-H stretching

~2950-2850 Medium Aliphatic C-H stretching

~1730-1700 Strong
C=O stretching (from

carboxylic acid)

~1600-1450 Medium-Strong
N-H bending, C=C aromatic

stretching

~1250-1050 Strong
C-O stretching (ether and

alcohol)

Experimental Protocol for FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of solid O-Benzyl-
DL-serine is placed directly onto the ATR crystal. Pressure is applied to ensure good contact

between the sample and the crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data helps in confirming the molecular formula and elucidating the structure.
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m/z Relative Intensity (%) Possible Fragment

195 Moderate [M]⁺ (Molecular Ion)

108 High [M - C₆H₅CH₂]⁺

91 Very High [C₇H₇]⁺ (Tropylium ion)

74 High [CH₂(NH₂)COOH]⁺

Note: The fragmentation pattern is predicted based on the structure of O-Benzyl-DL-serine
and common fragmentation pathways of related amino acids and benzyl ethers.

Experimental Protocol for Mass Spectrometry
Ionization Method: Electron Ionization (EI)

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

Experimental Conditions:

Ionization Energy: 70 eV

Source Temperature: ~200-250 °C

Mass Range: 50-500 amu

Workflow and Data Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data of a chemical compound like O-Benzyl-DL-serine.
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General workflow for spectroscopic analysis.

To cite this document: BenchChem. [spectroscopic data (NMR, IR, Mass Spec) of O-Benzyl-
DL-serine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265372#spectroscopic-data-nmr-ir-mass-spec-of-o-
benzyl-dl-serine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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